molecular formula C18H14F3N3O2 B2621661 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034430-09-4

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2621661
CAS RN: 2034430-09-4
M. Wt: 361.324
InChI Key: BFUYMMALSOAYIY-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea binds to the active site of BTK and inhibits its activity, which leads to the suppression of downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition ultimately leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been shown to have potent activity against B-cell malignancies and autoimmune diseases in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has also been shown to have minimal off-target effects, making it a promising therapeutic candidate.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments include its potent activity against B-cell malignancies and autoimmune diseases, its favorable pharmacokinetic profile, and its minimal off-target effects. However, the limitations of using 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments include its high cost and the limited availability of the compound.

Future Directions

There are several future directions for the study of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, including the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is an area of ongoing research. The combination of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea with other targeted therapies is also an area of interest, as it may lead to improved outcomes in patients with B-cell malignancies and autoimmune diseases. Finally, the identification of biomarkers that predict response to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea therapy is an area of ongoing research, as it may help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves multiple steps, including the reaction of 5-(furan-3-yl)pyridine-3-carboxylic acid with 2-(trifluoromethyl)aniline, followed by the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal, and then the treatment of the product with hydrochloric acid to obtain 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea.

Scientific Research Applications

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling. This inhibition leads to the suppression of B-cell proliferation and survival, thereby making it a potential therapeutic target for B-cell malignancies and autoimmune diseases.

properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYMMALSOAYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

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